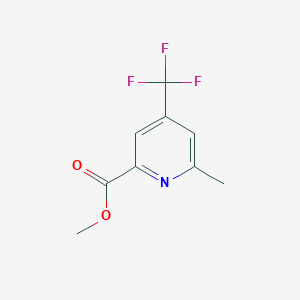
Methyl6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications . The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the vapor-phase reaction, where the trifluoromethyl group is introduced using trifluoromethylating agents under controlled conditions . Another approach involves the use of trifluoromethylated intermediates, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity . The use of catalysts and optimized reaction pathways is also common to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of fluazifop.
Uniqueness
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-6(9(10,11)12)4-7(13-5)8(14)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
TYSBVWWZXQGAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


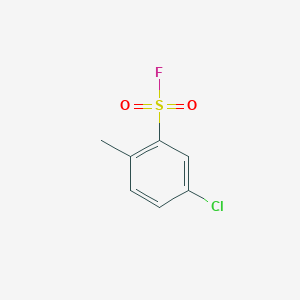

![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
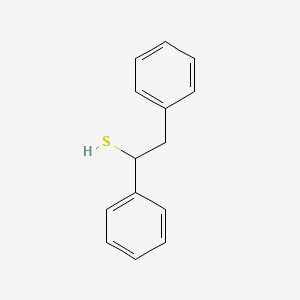
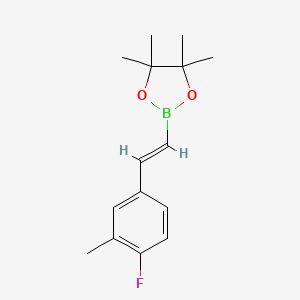

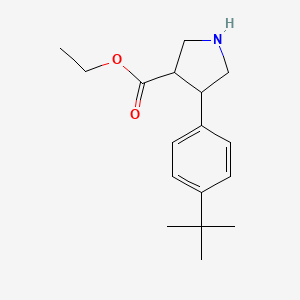
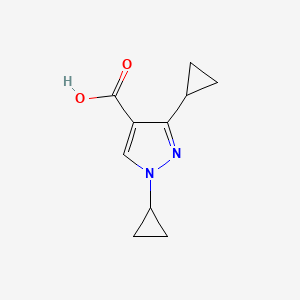
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
